4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol Exhibits a Unique Dual Target Inhibition Profile Relative to the Unsubstituted Parent Scaffold
The target compound demonstrates potent inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 4.2 nM [1]. In contrast, the unsubstituted 2-mercaptobenzimidazole (MBI) parent scaffold shows only weak activity against thioredoxin reductase (TrxR) with an IC50 of 7.63 µM, and no reported DHFR activity [2]. Furthermore, the target compound's TrxR inhibition (IC50 = 11.2 µM) is a notable improvement over the unsubstituted MBI. This dual-target profile, combining nanomolar DHFR inhibition with micromolar TrxR inhibition, is unique to the 4-chloro-6-(trifluoromethyl) substitution pattern.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.2 nM (human DHFR); IC50 = 11.2 µM (rat TrxR1) |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (MBI, CAS 583-39-1): No DHFR activity; IC50 = 7.63 µM (TrxR) |
| Quantified Difference | DHFR: >1000-fold increase in potency; TrxR: 1.5-fold improvement |
| Conditions | Human DHFR: UV-Vis spectrophotometric assay; Rat TrxR1: DTNB reduction assay, 30 min incubation |
Why This Matters
This demonstrates that the 4-chloro-6-(trifluoromethyl) motif is essential for gaining nanomolar DHFR potency while maintaining TrxR inhibition, a feature that defines its unique utility in developing dual-pathway probes.
- [1] BindingDB. BDBM50236289 (CHEMBL4082453). Inhibition of human dihydrofolate reductase. Accessed 2025. View Source
- [2] BindingDB. BDBM50533349 (CHEMBL4442682). Inhibition of thioredoxin reductase by 2-mercaptobenzimidazole. Accessed 2025. View Source
